Methyl 3-bromo-5-ethoxybenzoate

Description

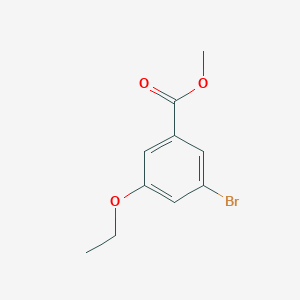

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZCRIKLQRDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681820 | |

| Record name | Methyl 3-bromo-5-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860695-64-3 | |

| Record name | Methyl 3-bromo-5-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-5-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzoates

Methyl 3-bromo-5-ethoxybenzoate belongs to the family of substituted benzoate esters, which are pivotal intermediates in the synthesis of a wide array of complex organic molecules.[1] The strategic placement of the bromo and ethoxy groups on the aromatic ring provides distinct reactive handles and modulates the electronic properties of the molecule. The bromine atom, for instance, is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents.[2] The ethoxy group, on the other hand, influences the molecule's lipophilicity and can engage in crucial hydrogen bonding interactions within biological targets.[2] Consequently, this scaffold is of significant interest in the development of novel pharmaceuticals and functional materials.[2][1]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid, followed by its esterification. This approach ensures high yields and facilitates purification of the final product.

Step 1: Synthesis of 3-bromo-5-ethoxybenzoic Acid

The synthesis of the carboxylic acid precursor can be accomplished via the bromination of 3-ethoxybenzoic acid.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas.

-

Reagents: Dissolve 3-ethoxybenzoic acid in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of iron(III) bromide (FeBr3).

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash it with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-bromo-5-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Catalyst: Iron(III) bromide is a Lewis acid that polarizes the bromine molecule, making it a more potent electrophile for aromatic substitution.

-

Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Temperature Control: The reaction is highly exothermic, and low temperatures are maintained to prevent over-bromination and the formation of side products.

-

Quenching: Sodium bisulfite is a reducing agent that effectively neutralizes any unreacted bromine.

Step 2: Esterification to this compound

The final step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and reliable method for ester synthesis.[3]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-ethoxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Methanol: Using an excess of methanol shifts the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product.[4]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3]

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.10 g/mol [5] |

| Appearance | Expected to be a white to off-white solid or a colorless oil. |

| CAS Number | 860695-64-3[5] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar structures and general spectroscopic principles.

| Technique | Expected Data | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.7 (s, 1H), ~7.3 (s, 1H), ~7.1 (s, 1H), ~4.1 (q, 2H), ~3.9 (s, 3H), ~1.4 (t, 3H) | Aromatic protons will appear as singlets or narrow multiplets. The quartet and triplet correspond to the ethoxy group, and the singlet at ~3.9 ppm is characteristic of the methyl ester protons. |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~159 (C-O), ~135 (C-Br), ~125, ~120, ~115 (aromatic C-H), ~64 (O-CH₂), ~52 (O-CH₃), ~15 (CH₃) | The carbonyl carbon of the ester will be significantly downfield. The carbon attached to bromine and the oxygen of the ethoxy group will also have characteristic chemical shifts. |

| IR (KBr) | ~3000-3100 cm⁻¹ (aromatic C-H), ~2850-2950 cm⁻¹ (aliphatic C-H), ~1720-1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (asymmetric C-O-C stretch), ~1100 cm⁻¹ (symmetric C-O-C stretch) | The strong carbonyl absorption is a key diagnostic peak for the ester functional group.[6][7][8][9][10] The C-O stretches are also characteristic of esters.[6][8][9][10] |

| Mass Spec (EI) | m/z 258/260 (M⁺, isotopic pattern for Br), 229/231 ([M-OCH₃]⁺), 213/215 ([M-OC₂H₅]⁺) | The mass spectrum will show a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of the bromine atom.[11] Fragmentation will likely involve the loss of the methoxy and ethoxy groups. |

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the rationale behind each experimental step and the interpretation of the analytical data, researchers are well-equipped to successfully synthesize and validate this important chemical intermediate. The methodologies described herein are robust and can be adapted for the synthesis of other substituted aromatic compounds, furthering the discovery and development of new molecules with significant applications in science and industry.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

General procedure for the synthesis of methyl benzoate. The Royal Society of Chemistry. [Link]

-

IR Spectrum: Esters. Química Organica.org. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Esterification--Making Esters from Carboxylic Acids. jOeCHEM. [Link]

-

Bromo pattern in Mass Spectrometry. Canvas. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. aceschem.com [aceschem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum: Esters [quimicaorganica.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

Methyl 3-bromo-5-ethoxybenzoate spectroscopic data NMR IR mass spec

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-ethoxybenzoate

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 860695-64-3), a valuable benzoate ester derivative used as a versatile building block in organic synthesis and pharmaceutical research.[1] Understanding its distinct spectral signature is paramount for researchers confirming its identity, assessing its purity, and tracking its transformation in chemical reactions. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering both theoretical interpretation and practical guidance for data acquisition.

Compound Overview

This compound is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and an ethoxy group. These functional groups give the molecule distinct properties and predictable spectroscopic features.

-

Molecular Formula: C₁₀H₁₁BrO₃

-

Molecular Weight: 259.10 g/mol [2]

-

Chemical Structure:

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_me [label="CH3"]; Br [label="Br"]; O_ether [label="O"]; C_et1 [label="CH2"]; C_et2 [label="CH3"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_me; C3 -- Br; C5 -- O_ether; O_ether -- C_et1; C_et1 -- C_et2;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C_ester [pos="0,1.5!"]; O_ester1 [pos="-0.8,2.3!"]; O_ester2 [pos="1,2.2!"]; C_me [pos="1,3.2!"]; Br [pos="-2.4,-2.8!"]; O_ether [pos="2.4,-2.8!"]; C_et1 [pos="3.6,-2.1!"]; C_et2 [pos="4.8,-2.8!"]; }

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are detailed below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~7.65 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-2) | This proton is deshielded by the adjacent ester and is split into a triplet by the two meta-protons (H-4, H-6). |

| ~7.30 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-4) | Positioned between the bromo and ethoxy groups, this proton's chemical shift is influenced by both. It appears as a triplet due to meta-coupling with H-2 and H-6. |

| ~7.10 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-6) | This proton is shielded relative to H-2 due to the ortho-position to the electron-donating ethoxy group. It is split into a triplet by H-2 and H-4. |

| ~4.10 | q (J ≈ 7.0 Hz) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~3.90 | s | 3H | -CO₂CH₃ | The methyl ester protons are in a distinct chemical environment and appear as a singlet as they have no adjacent protons. |

| ~1.45 | t (J ≈ 7.0 Hz) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons. |

}

Caption: Labeled structure for ¹H NMR assignments.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Shimming: Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |

| ~165.5 | C =O | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field. |

| ~159.0 | C -5 | This aromatic carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift. |

| ~132.0 | C -1 | The ipso-carbon attached to the ester group. |

| ~125.0 | C -2 | Aromatic CH carbon. |

| ~122.5 | C -3 | The ipso-carbon attached to the bromine atom is shifted upfield due to the heavy atom effect. |

| ~120.0 | C -4 | Aromatic CH carbon. |

| ~118.0 | C -6 | Aromatic CH carbon. |

| ~64.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethoxy group, shifted downfield by the adjacent oxygen. |

| ~52.5 | -CO₂CH₃ | The methyl ester carbon. |

| ~14.5 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethoxy group, appearing in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the FID similarly to the ¹H spectrum. The solvent peak (CDCl₃ at 77.16 ppm) can be used for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H | Stretch |

| ~2980 - 2850 | Aliphatic C-H | Stretch |

| ~1725 | Ester C=O | Stretch |

| ~1600, 1580, 1470 | Aromatic C=C | Stretch |

| ~1280 | Ester C-O | Asymmetric Stretch |

| ~1100 | Ether C-O | Asymmetric Stretch |

| ~870 | Aromatic C-H | Out-of-plane bend (isolated H) |

| ~650 | C-Br | Stretch |

Interpretation: The most prominent peak will be the strong C=O stretch of the ester group around 1725 cm⁻¹. The presence of strong bands in the 1300-1000 cm⁻¹ region confirms the C-O bonds of the ester and ether functionalities. Aromatic C=C stretching bands and C-H stretching bands further confirm the core structure. The C-Br stretch is expected in the fingerprint region at a lower wavenumber.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically 16-32 scans).

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, Electron Ionization (EI) is a common technique.

Key Features:

-

Molecular Ion (M⁺): The most critical feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 258 and m/z 260 . This characteristic isotopic pattern is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The molecule fragments in predictable ways, providing structural validation.

Table 4: Major Expected Fragment Ions (EI-MS)

Caption: Simplified fragmentation pathway of the parent ion.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet.

-

Separation: The compound travels through the GC column (e.g., a DB-5ms column), separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Analysis: The resulting mass spectrum is analyzed, paying close attention to the molecular ion and the fragmentation pattern.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the unambiguous identification and characterization of this compound. The ¹H NMR confirms the proton environment and connectivity, ¹³C NMR details the carbon backbone, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). This comprehensive spectroscopic profile is essential for any researcher utilizing this compound in further synthetic applications.

References

-

The Royal Society of Chemistry, Electronic Supplementary Information for "A green and efficient protocol for the synthesis of industrially important esters using a recyclable poly-ionic catalyst". Available at: [Link]

-

CP Lab Safety, this compound, min 98%, 100 grams. Available at: [Link]

Sources

physical and chemical properties of Methyl 3-bromo-5-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 3-bromo-5-ethoxybenzoate (CAS No. 860695-64-3). It is intended to be a vital resource for researchers and professionals in organic synthesis and drug discovery, offering detailed insights into its synthesis, reactivity, and application as a versatile building block. The strategic positioning of the bromo and ethoxy functional groups on the benzoate scaffold makes this compound a valuable intermediate for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a polysubstituted aromatic ester that has garnered significant interest in the field of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and an electron-donating ethoxy group, provides a unique platform for diverse chemical transformations. The bromine atom serves as a convenient handle for introducing molecular complexity via cross-coupling reactions, while the ethoxy group modulates the electronic properties of the aromatic ring, influencing both reactivity and the potential for biological interactions. This guide aims to consolidate the available technical data and provide practical insights into the effective utilization of this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical entity is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 860695-64-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |

| Molecular Weight | 259.10 g/mol | [1][2][3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95-98% | [2] |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

Note: Specific data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for each batch.

Spectroscopic and Chromatographic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

dot graph NMR_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];

} Figure 1: Structure of this compound with proton annotations.

¹H NMR (Proton NMR): The expected proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the ethoxy and methyl ester groups.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, these protons will appear as multiplets or singlets, depending on the coupling constants.

-

Ethoxy Group: A quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group, would be observed. The quartet for the methylene protons (O-CH₂) is expected to be in the range of δ 4.0-4.2 ppm, while the triplet for the methyl protons will be further upfield, around δ 1.3-1.5 ppm.

-

Methyl Ester: A singlet corresponding to the three protons of the methyl ester group (COOCH₃) would be present, typically around δ 3.8-3.9 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show ten distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will have a chemical shift in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced, as will the carbons bonded to the oxygen of the ethoxy group and the ester functionality.

-

Ethoxy Group Carbons: Two signals for the ethoxy group, with the O-CH₂ carbon appearing around δ 60-70 ppm and the CH₃ carbon at approximately δ 14-16 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester will be observed around δ 51-53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically between 500-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 258 and 260 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Peaks:

-

Loss of a methoxy radical (•OCH₃) from the molecular ion, resulting in a fragment at m/z 227/229.

-

Loss of the ethyl group (•C₂H₅) from the ethoxy substituent, leading to a fragment at m/z 229/231.

-

Cleavage of the ester group, potentially leading to fragments corresponding to the benzoyl cation.

-

Synthesis and Purification

This compound can be synthesized through a multi-step process, typically starting from a readily available precursor such as 3,5-dihydroxybenzoic acid or 3-bromo-5-hydroxybenzoic acid. A general synthetic approach involves the etherification of a phenolic hydroxyl group followed by esterification of the carboxylic acid.

Synthesis of 3-Bromo-5-ethoxybenzoic Acid (Precursor)

A plausible route to the precursor acid involves the selective ethylation of 3-bromo-5-hydroxybenzoic acid.

dot graph Synthesis_Acid { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];

} Figure 2: Synthetic pathway to 3-Bromo-5-ethoxybenzoic acid.

Experimental Protocol (Illustrative):

-

To a solution of 3-bromo-5-hydroxybenzoic acid in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-5-ethoxybenzoic acid.

Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

dot graph Synthesis_Ester { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];

} Figure 3: Esterification to form the final product.

Experimental Protocol (Fischer Esterification - Illustrative):

-

Dissolve 3-bromo-5-ethoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the reactivity of its functional groups, particularly the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for the formation of new carbon-carbon or carbon-heteroatom bonds.

This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.

dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];

} Figure 4: General scheme for the Suzuki-Miyaura coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The Heck reaction allows for the arylation of alkenes, providing a route to substituted styrenes and other vinylated arenes.

dot graph Heck_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];

} Figure 5: General scheme for the Heck-Mizoroki reaction.

Generalized Protocol for Heck-Mizoroki Reaction:

-

Charge a reaction flask with this compound, an alkene (1.1-2.0 equivalents), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine or potassium carbonate).

-

Add a suitable anhydrous solvent, such as DMF, NMP, or acetonitrile.

-

Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 140 °C.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture and perform a suitable work-up, which may involve filtration to remove the palladium black and extraction.

-

Purify the crude product by column chromatography.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:

-

Hazard Classification: Based on related bromo- and chloro-substituted benzoates, this compound may be classified as an irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure and the predictable reactivity of its functional groups make it an important intermediate in the synthesis of a wide range of target molecules, particularly in the fields of drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively incorporate this compound into their synthetic strategies.

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 3-bromobenzoate.

- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-5-ethoxybenzoate (CAS 860695-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-ethoxybenzoate, with CAS number 860695-64-3, is a substituted aromatic carboxylate ester. Its molecular structure, featuring a bromine atom and an ethoxy group on the benzene ring, makes it a valuable and versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The strategic placement of its functional groups allows for a range of chemical transformations, making it a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 860695-64-3 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.1 g/mol | [2] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [2] |

Synthesis of this compound

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid. This reaction is a fundamental transformation in organic chemistry, often catalyzed by a strong acid in the presence of methanol.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of this compound, based on standard esterification procedures for analogous compounds.[3]

Materials:

-

3-bromo-5-ethoxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-ethoxybenzoic acid (1.0 equivalent).

-

Reagent Addition: Add anhydrous methanol in sufficient quantity to dissolve the starting material. Begin stirring the mixture.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactivity of its bromine substituent. This halogen atom serves as a convenient handle for introducing molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Such reactions are fundamental in the synthesis of biaryl and substituted aromatic scaffolds, which are privileged structures in many classes of therapeutic agents.

The Suzuki-Miyaura Coupling: A Powerful Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4][5] In the context of this compound, the carbon-bromine bond is selectively activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a wide variety of boronic acids or their esters.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.[5]

Illustrative Suzuki Coupling Protocol

The following is a general, step-by-step protocol for a Suzuki coupling reaction utilizing this compound.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.

-

Reagent Addition: To a Schlenk flask, add this compound, the arylboronic acid or ester, and the base.

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Degas the reaction mixture by bubbling an inert gas through the solution or by the freeze-pump-thaw method.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the product is extracted and purified using standard techniques such as column chromatography.

Hazards and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as Methyl 3-bromobenzoate and other substituted benzoates, can provide guidance on potential hazards and necessary safety precautions.[6]

Potential Hazards

Based on analogous compounds, this compound may present the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Harmful if Swallowed: May be harmful if ingested.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

Recommended Safety Precautions

Given the potential hazards, the following safety measures are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its utility primarily lies in its ability to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which enables the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory. As research in medicinal chemistry continues to advance, the demand for such versatile building blocks is likely to grow, further solidifying the importance of compounds like this compound.

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Theoretical Deep Dive into Methyl 3-bromo-5-ethoxybenzoate: A Computational Guide for Drug Discovery and Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 3-bromo-5-ethoxybenzoate is a substituted aromatic ester that holds significant promise as a versatile intermediate in the realms of pharmaceutical development and fine chemical synthesis. Its unique trifunctionalized aromatic core, featuring a bromo group, an ethoxy substituent, and a methyl ester, presents a rich scaffold for a diverse array of chemical transformations. The presence of the bromine atom, in particular, serves as a key handle for derivatization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Aromatic esters, as a class of compounds, are widely utilized as chemical feedstock in industries ranging from food and beverages to pharmaceuticals and cosmetics.[1]

This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound through the lens of computational chemistry. By employing robust theoretical calculations, we can elucidate key molecular characteristics that govern its reactivity and potential applications. This in-silico approach offers a powerful, cost-effective, and time-efficient alternative to purely experimental investigations, allowing researchers to predict molecular behavior and guide synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Computational Methodology: A Rigorous and Validated Approach

The cornerstone of any reliable computational study lies in the judicious selection of theoretical methods and their rigorous application. For a molecule such as this compound, which contains a halogen atom, careful consideration of the computational protocol is paramount to achieving accurate and predictive results.

Workflow for Theoretical Calculations

The following workflow outlines the systematic approach for the theoretical characterization of this compound.

Caption: A schematic overview of the computational workflow for the theoretical analysis of this compound.

Experimental Protocols: Step-by-Step Computational Procedures

-

Structure Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D conformation and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Quantum Chemical Calculations:

-

All quantum chemical calculations are performed using a comprehensive software package like Gaussian.

-

Geometry Optimization: The 3D structure is optimized to its ground state geometry using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This functional is known to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is chosen, which is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This basis set is well-suited for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinities and anion geometries. For bromine-containing molecules, larger basis sets like the Dunning series (e.g., aug-cc-pVTZ) can also be considered for higher accuracy.[2][3]

-

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is valuable for predicting sites susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values are then converted to chemical shifts (in ppm) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.[4]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. The calculations provide the excitation energies and oscillator strengths for the lowest singlet excited states.[5]

-

-

Results and Discussion: A Theoretical Portrait of this compound

This section presents the hypothetical results obtained from the theoretical calculations, providing a detailed analysis of the molecule's properties.

Molecular Geometry

The optimized geometry of this compound reveals a planar aromatic ring with the substituents adopting specific conformations to minimize steric hindrance.

Caption: A 2D representation of the chemical structure of this compound.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.905 | C-C-Br | 119.5 |

| C-O (ethoxy) | 1.368 | C-C-O (ethoxy) | 120.2 |

| O-C (ethyl) | 1.432 | C-O-C (ethyl) | 118.1 |

| C=O (ester) | 1.215 | C-C=O | 124.8 |

| C-O (ester) | 1.355 | O=C-O | 123.1 |

| O-C (methyl) | 1.440 | C-O-C (methyl) | 116.5 |

Note: These are hypothetical values based on typical bond lengths and angles for similar molecules.

Vibrational Analysis

The calculated vibrational frequencies provide insights into the molecule's infrared and Raman spectra. Key vibrational modes are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching of the ester and ether groups, aromatic C-H and C=C stretching, and the C-Br stretching frequency.

Electronic Properties

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is predicted to be localized primarily on the aromatic ring and the oxygen atom of the ethoxy group, indicating these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic ring and the carbonyl group of the ester, suggesting these are the electron-deficient regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic distribution. Regions of negative potential (typically colored red) are expected around the carbonyl oxygen of the ester and the oxygen of the ethoxy group, indicating their nucleophilic character. Positive potential regions (typically colored blue) would be found around the hydrogen atoms.

Spectroscopic Predictions

-

NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts can be used to aid in the structural elucidation of the molecule and its derivatives. The aromatic protons are expected to appear as distinct signals in the downfield region of the ¹H NMR spectrum, with their chemical shifts influenced by the electronic effects of the bromo, ethoxy, and methyl ester groups. The protons of the ethoxy and methyl groups will have characteristic signals in the upfield region. Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule.

-

UV-Vis Spectrum: The TD-DFT calculations would predict the electronic transitions responsible for the molecule's UV-Vis absorption. The spectrum is expected to show absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system.

Experimental Validation: Bridging Theory and Reality

While theoretical calculations provide invaluable insights, their validation against experimental data is crucial for establishing their accuracy and predictive power. The theoretical results presented in this guide should ideally be compared with experimentally obtained data.

-

Spectroscopic Data: Experimental ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of a synthesized sample of this compound would provide a direct means of validating the predicted spectroscopic properties. A good correlation between the calculated and experimental spectra would lend high confidence to the theoretical model.[6]

-

X-ray Crystallography: A single-crystal X-ray diffraction study would provide the most accurate experimental determination of the molecule's three-dimensional structure. The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the optimized geometry obtained from the DFT calculations.

Conclusion: A Powerful Tool for Molecular Design

This technical guide has outlined a comprehensive theoretical approach for the in-depth characterization of this compound. By leveraging the power of computational chemistry, researchers can gain a detailed understanding of the structural, electronic, and spectroscopic properties of this versatile building block. The insights derived from these theoretical calculations can guide synthetic chemists in designing novel reaction pathways and assist medicinal chemists in the rational design of new drug candidates. The synergy between theoretical predictions and experimental validation represents a powerful paradigm in modern chemical research, accelerating the pace of discovery and innovation.

References

-

Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate. (2016, September 15). Retrieved from [Link]

-

TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets. (2025, December 31). ACS Publications. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. (n.d.). ChemRxiv. Retrieved from [Link]

-

Rapid Prediction of Ultraviolet–Visible Spectra from Conventional (Non-Time-Dependent) Density Functional Theory Calculations | The Journal of Physical Chemistry Letters. (2020, September 6). ACS Publications. Retrieved from [Link]

-

Br - crystal.unito.it. (n.d.). Retrieved from [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]

-

How to select the best basis sets to use in quantum chemical computations? - ResearchGate. (2017, January 30). Retrieved from [Link]

-

Dancing chemicals: Innovative catalytic reaction for low-cost synthesis of aromatic esters. (2020, July 14). Waseda University. Retrieved from [Link]

-

Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships. (n.d.). PubMed. Retrieved from [Link]

-

Gaussian Basis Set for Iodine and Bromine Containing Molecules. (2024, April 3). YouTube. Retrieved from [Link]

-

Avogadro with Gaussian Tutorial Absorptions (UV-Vis). (2014, February 11). YouTube. Retrieved from [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical and Experimental Study of Optimization of Polarization Spectroscopy for the D2 Closed Transition Line of 87Rb Atoms. (n.d.). MDPI. Retrieved from [Link]

-

Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT. (2026, January 8). ACS Publications. Retrieved from [Link]

-

Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrrolic derivatives. (2019, October 24). RSC Publishing. Retrieved from [Link]

-

Development, Validation, and Pilot Application of a Generalized Fluctuating Charge Model for Computational Spectroscopy in Solution. (2022, April 6). PMC - PubMed Central. Retrieved from [Link]

-

Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (n.d.). MDPI. Retrieved from [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023, September 15). PubMed. Retrieved from [Link]

-

A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. (2004, December 12). MDPI. Retrieved from [Link]

Sources

The Versatile Building Block: A Technical Guide to Methyl 3-bromo-5-ethoxybenzoate for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-bromo-5-ethoxybenzoate (CAS No. 860695-64-3) has emerged as a key building block, offering a unique combination of reactive sites that facilitate complex molecular constructions. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and critical applications in the pharmaceutical landscape.

This compound is a substituted benzoate ester that features a bromine atom and an ethoxy group on the aromatic ring. This specific arrangement of functional groups makes it a valuable precursor for a variety of chemical transformations, particularly in the construction of intricate molecular architectures required for biologically active compounds.

Commercial Availability and Trusted Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and development sector. These suppliers typically offer the compound in various purities, with detailed specifications to ensure the reliability and reproducibility of experimental outcomes. When sourcing this intermediate, it is crucial to consider factors such as purity, available analytical data (e.g., NMR, HPLC), and the supplier's quality management systems.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Purity Specification | Available Documentation |

| Aceschem | ≥ 95% | NMR, MSDS, COA, HPLC |

| BLD Pharm | ≥ 97% | NMR, HPLC, LC-MS, UPLC |

| CP Lab Safety | min 98% | Certificate of Analysis |

Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a logical sequence of reactions, typically involving the introduction of the bromo and ethoxy substituents onto a benzoic acid backbone, followed by esterification. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be designed based on established organic chemistry principles. This involves two key transformations: the Williamson ether synthesis and Fischer esterification.

A logical synthetic pathway is outlined below:

Figure 1: Plausible synthetic routes to this compound.

Experimental Protocol: A Two-Step Synthesis Approach

The following protocol outlines a robust method for the synthesis of this compound, commencing with the commercially available 3-bromo-5-hydroxybenzoic acid.

Step 1: Fischer Esterification of 3-bromo-5-hydroxybenzoic acid

This initial step converts the carboxylic acid to its methyl ester, a necessary precursor for the subsequent etherification.

-

Reactants:

-

3-bromo-5-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-bromo-5-hydroxybenzoate.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Williamson Ether Synthesis

This step introduces the ethoxy group onto the phenolic hydroxyl group of the intermediate. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1]

-

Reactants:

-

Methyl 3-bromo-5-hydroxybenzoate

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another polar aprotic solvent)

-

-

Procedure:

-

To a solution of Methyl 3-bromo-5-hydroxybenzoate in acetone, add a slight excess of potassium carbonate.

-

Add ethyl iodide to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel to yield the final product.

-

The Role of this compound in Drug Discovery

The strategic placement of the bromo and ethoxy groups on the methyl benzoate core makes this molecule a versatile intermediate in the synthesis of complex pharmaceutical agents. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[2] The ethoxy group can modulate the electronic properties of the aromatic ring and participate in crucial binding interactions with biological targets.

The general workflow for utilizing such an intermediate in a drug discovery program is depicted below:

Figure 2: General workflow for the application of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, storage, and disposal. Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound stands as a valuable and commercially accessible intermediate for the research and development community. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. A sound understanding of its synthesis and chemical reactivity empowers researchers to strategically incorporate this building block into their synthetic designs, accelerating the discovery and development of next-generation pharmaceuticals.

References

-

CP Lab Safety. This compound, min 98%. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, the biaryl motif is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of these vital biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide, offering a powerful tool for synthetic chemists.[1]

This application note provides a comprehensive guide to performing a Suzuki coupling reaction using Methyl 3-bromo-5-ethoxybenzoate as the aryl halide partner. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into the rationale behind the selection of reagents and conditions. This document is designed to be a self-validating system, empowering researchers to not only execute the protocol successfully but also to troubleshoot and adapt it for their specific needs.

Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4] The reactivity of the aryl halide is influenced by electronic factors; electron-withdrawing groups can facilitate this step.[3][5]

-

Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base.[1][6][7] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[6][7][8][9]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4]

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki coupling reaction.

Detailed Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 1 mmol scale reaction) | Moles (mmol) | Equivalents |

| This compound | 860695-64-3 | 259.09 | 259 mg | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | Varies | 1.2 | 1.2 |

| XPhos Pd G2 | 1310584-14-5 | 786.80 | 15.7 mg | 0.02 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4 mL | - | - |

| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - | - |

Rationale for Reagent Selection

-

Aryl Halide: this compound is an aryl bromide. Aryl bromides offer a good balance of reactivity and stability, generally showing higher reactivity than aryl chlorides and being more cost-effective than aryl iodides.[3] The electron-donating ethoxy group and the electron-withdrawing methyl ester group will influence the electronic density of the aromatic ring, which can affect the rate of oxidative addition.

-

Boronic Acid: A slight excess (1.2 equivalents) is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

-

Catalyst: XPhos Pd G2 is a second-generation Buchwald precatalyst.[10][] These catalysts are highly efficient for a broad range of Suzuki couplings, including those with sterically hindered or electronically challenging substrates.[10][12] They are often preferred over older catalysts like Pd(PPh₃)₄ due to their higher activity at lower catalyst loadings and their ability to facilitate reactions with less reactive aryl chlorides.[12][13]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in a wide range of Suzuki couplings.[14] It is crucial for activating the boronic acid for transmetalation.[6][7]

-

Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[2][3] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and potassium carbonate (2.0 equiv).

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can lead to catalyst degradation and side reactions like the homocoupling of the boronic acid.[3]

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.

-

Note on Degassing: Solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

To take a sample for TLC, briefly remove the flask from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a capillary tube. Dissolve the aliquot in a suitable solvent (e.g., ethyl acetate) before spotting on a TLC plate.

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Add 20 mL of water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst due to oxygen exposure.- Insufficiently active base or base not fully dissolved.- Low reaction temperature. | - Ensure proper degassing of the reaction mixture and solvents.[3]- Use a stronger base like K₃PO₄ or Cs₂CO₃.[6]- Increase the reaction temperature in increments of 10 °C.- Consider a different, more active catalyst/ligand system. |

| Protodeboronation | - The boronic acid is unstable under the reaction conditions, leading to its decomposition. | - Use anhydrous conditions with a base like KF or K₃PO₄.[7][14]- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[3]- Use potassium organotrifluoroborates as coupling partners.[12] |

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | - Rigorously exclude oxygen through proper degassing techniques.[3]- Use a Pd(0) source like Pd(PPh₃)₄ or a pre-activated catalyst like XPhos Pd G2.[15] |

| Dehalogenation of Aryl Halide | - Presence of a hydride source in the reaction mixture (e.g., from certain bases or solvents). | - Ensure the use of high-purity, anhydrous solvents.- Avoid amine bases if possible, as they can sometimes act as hydride donors.[3] |

Safety and Handling

-

This compound: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes.[16]

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides upon storage. Use only in a fume hood and test for peroxides before use if the container has been opened previously.

-

Bases: Strong bases like potassium carbonate are corrosive. Avoid inhalation of dust and contact with skin and eyes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. The protocol provided herein for the coupling of this compound serves as a robust and well-reasoned starting point for researchers. By understanding the underlying mechanism and the role of each component, scientists can effectively apply, optimize, and troubleshoot this powerful transformation to accelerate their research and development efforts in the creation of novel molecules.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Cano, I., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

da Silva, A. B., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

-